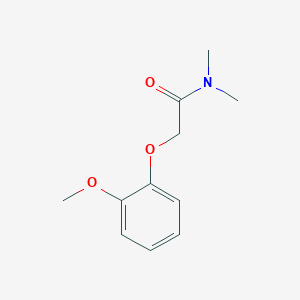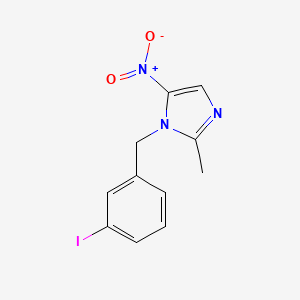
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as MPFP, is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that it may act on the serotonin and dopamine systems in the brain. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of anxiety and mood. It has also been shown to inhibit the reuptake of dopamine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has also been found to reduce pain sensitivity in rats and mice. In addition, it has been shown to have anxiolytic effects in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties, which may be useful in the treatment of various conditions. However, one limitation is that the exact mechanism of action of 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, which may make it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of anxiety disorders. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to have anxiolytic effects in rats, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of chronic pain. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to reduce pain sensitivity in animal models, and further research is needed to determine its efficacy in humans. Finally, more research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, which may lead to the development of more targeted therapies.
Métodos De Síntesis
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-fluorobenzoyl chloride to obtain 4-(2-fluorophenyl)-N-(4-methoxybenzyl) piperazine. This intermediate is then treated with trifluoroacetic anhydride to obtain 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. It has also been found to have anxiolytic effects in rats.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-15-8-6-14(7-9-15)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJIVTGWJKKBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)





![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)
![4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)

![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
![N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)